2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid

Description

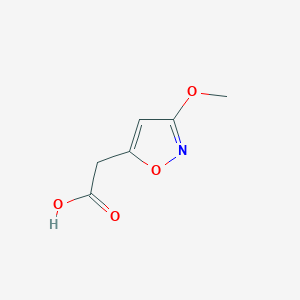

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid (CAS 16877-55-7) is a heterocyclic compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.126 g/mol . Its structure features a 1,2-oxazole (isoxazole) ring substituted with a methoxy group at the 3-position and an acetic acid moiety at the 5-position. The methoxy group contributes to the compound’s electronic properties, enhancing the oxazole ring’s stability through electron donation.

Propriétés

IUPAC Name |

2-(3-methoxy-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGSBBFINDXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16877-55-7 | |

| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydroxylamine-Mediated Oxazole Formation

The oxazole ring is constructed via condensation of β-keto esters with hydroxylamine. For example, 3-methoxy-5-isoxazolecarboxylic acid derivatives react with hydroxylamine hydrochloride in ethanol under reflux (4–6 h) to form the oxazole core. Subsequent hydrolysis of the ester group yields the acetic acid moiety.

Reaction conditions :

Urea Cyclization Post-Bromination

A method adapted from PMC involves bromination of 3-acetyl-2H-chromen-2-one followed by cyclization with urea:

-

Bromination : 3-Acetyl-2H-chromen-2-one treated with Br₂ in CH₂Cl₂ yields 3-(2-bromoacetyl)-2H-chromen-2-one.

-

Cyclization : Reaction with urea in ethanol (reflux, 2 h) forms the oxazole ring.

-

Functionalization : Introduction of the methoxy group via O-methylation (CH₃I, K₂CO₃).

Yield : 60–70%.

Cycloaddition Approaches

[3+2] Cycloaddition of Nitrile Oxides and Alkenes

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with electron-deficient alkenes (e.g., methyl acrylate):

-

Reagents : Aldehyde (R-CHO), N-hydroximidoyl chloride, Et₃N.

-

Conditions : Room temperature, 12 h.

-

Regioselectivity : Controlled by electron-withdrawing groups on the dipolarophile.

Example :

AuCl₃-Catalyzed Cycloisomerization

Acetylenic oximes cyclize in the presence of AuCl₃ to form 3,5-disubstituted oxazoles:

-

Substrates : Propargyl oximes with pre-installed methoxy and acetic acid precursors.

-

Conditions : AuCl₃ (5 mol%), CH₂Cl₂, 25°C, 2 h.

Van Leusen Oxazole Synthesis

TosMIC-Based Methodology

Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazoles:

-

Aldehyde substrate : 3-Methoxypropanal.

-

Reaction : TosMIC (1.2 eq), K₂CO₃, EtOH, 0°C → RT, 3 h.

-

Hydrolysis : Acetic acid side chain introduced via saponification (LiOH, THF/H₂O).

Yield : 70–82%.

Post-Functionalization of Oxazole Intermediates

O-Methylation of 5-Hydroxyoxazole Derivatives

-

Oxazole synthesis : 5-Hydroxyoxazole prepared via cyclization of ethyl 3-methoxyacetoacetate with NH₂OH.

-

Side-chain oxidation : Introduction of acetic acid via Jones reagent (CrO₃/H₂SO₄).

Overall yield : 45–55%.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxylamine cyclization | EtOH, reflux | 68–75% | Simple reagents | Requires acidic hydrolysis step |

| [3+2] Cycloaddition | RT, Et₃N | 85% | High regioselectivity | Limited to electron-deficient alkenes |

| AuCl₃ cycloisomerization | CH₂Cl₂, 25°C | 78–90% | High yield, scalability | Costly catalyst |

| Van Leusen synthesis | K₂CO₃, EtOH | 70–82% | Mild conditions | TosMIC toxicity |

Mechanistic Insights

-

Cyclization : β-Keto esters undergo nucleophilic attack by hydroxylamine, forming an imine intermediate that cyclizes to the oxazole.

-

Cycloaddition : Nitrile oxides act as 1,3-dipoles, reacting with alkenes in a concerted mechanism to form the oxazole ring.

-

AuCl₃ catalysis : Au(I) stabilizes the transition state during cycloisomerization, enhancing reaction rate.

Challenges and Optimization

-

Regioselectivity : Directed metalation (e.g., LDA at −78°C) ensures substitution at the 5-position.

-

Functional group stability : Methoxy groups require protection during bromination or oxidation steps.

-

Scalability : Continuous flow reactors improve yield in industrial settings (e.g., 95% purity at 10 kg scale) .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anti-HIV Activity

Research indicates that derivatives of 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid exhibit significant anti-HIV activity. For example:

- A study demonstrated that compounds with similar oxazole structures inhibited HIV-1 reverse transcriptase (RT) effectively, showing IC₅₀ values less than 1.0 μM .

Potential as Antidiabetic Agents

Recent patents have suggested that oxazole derivatives can act as PPAR (peroxisome proliferator-activated receptor) modulators, which are vital in the treatment of type 2 diabetes . The mechanism involves enhancing insulin sensitivity and regulating glucose metabolism.

Case Study 1: Anti-HIV Research

In a series of experiments focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds derived from this compound demonstrated enhanced metabolic stability and anti-HIV properties. ADAM compounds featuring this moiety showed a plasma half-life increase of over 2800% compared to traditional methyl esters .

Case Study 2: Diabetes Treatment

A patent filed for oxazole derivatives indicated their efficacy as PPAR modulators for managing type 2 diabetes. In vitro studies showed that these compounds could significantly lower blood glucose levels in diabetic models, suggesting a promising avenue for therapeutic development .

Mécanisme D'action

The mechanism of action of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid and selected analogs:

Key Observations:

- Substituent Effects : The methoxy group in the target compound enhances polarity compared to methyl (e.g., 2-(3-Methylisoxazol-5-yl)acetic acid) or chloro (Acivicin) substituents.

- Bulkier Groups : Phenyl (VGX-1027) or cyclohexyl (MM0418.01 impurity ) substituents increase hydrophobicity, influencing logP and membrane permeability.

Mechanistic Insights:

- The methoxy group in the target compound may enhance hydrogen bonding or electrostatic interactions with target proteins, a feature absent in methyl or chloro analogs.

- Dihydro-oxazole derivatives (e.g., VGX-1027) likely adopt non-planar conformations, affecting their fit into enzymatic pockets compared to planar oxazoles.

Activité Biologique

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxazole ring in this compound allows for interactions with various biological targets, making it a valuable candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Contains an oxazole ring which is known for its ability to modulate enzyme activity.

- The acetic acid group enhances its solubility and potential bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxazole moiety can inhibit enzyme activity or alter signal transduction pathways, leading to various biological effects such as:

- Antimicrobial Activity: The compound has shown potential against various bacterial strains.

- Antiproliferative Effects: It may inhibit cancer cell proliferation by affecting cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound along with relevant findings from studies.

Study 1: Antimicrobial Activity

In a recent study, this compound was evaluated for its antimicrobial properties against several bacterial and fungal strains. The results indicated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of the compound on human cancer cell lines. Using the Sulforhodamine B assay, it was found that treatment with this compound resulted in significant reductions in cell viability for HCT116 colorectal carcinoma cells, suggesting its potential as a chemotherapeutic agent .

Study 3: Mechanistic Insights

Research examining the mechanism of action revealed that the presence of the oxazole ring is crucial for its biological activity. The compound's ability to interact with specific molecular targets was highlighted, indicating that it could serve as a probe for studying biochemical pathways .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid?

Answer:

The synthesis of oxazole derivatives like this compound typically involves cyclization reactions. A regioselective approach (Scheme 4 in ) uses:

- Step 1: Condensation of a β-ketoester or nitrile precursor with hydroxylamine to form the oxazole ring.

- Step 2: Alkylation or functionalization at the 5-position of the oxazole core.

- Step 3: Hydrolysis or deprotection to yield the acetic acid moiety.

Key Considerations:

- Solvent choice (e.g., ethanol or DMF) impacts reaction efficiency.

- Temperature control (60–100°C) minimizes side products.

- Methoxy group stability under acidic/basic conditions must be verified via TLC or HPLC .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Answer:

- <sup>1</sup>H NMR: Focus on the oxazole proton (δ 6.5–7.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm for CH2; δ 12–13 ppm for COOH). Methoxy protons appear at δ 3.3–3.7 ppm.

- IR: Confirm C=O (1700–1750 cm<sup>−1</sup>) and oxazole C=N (1650–1680 cm<sup>−1</sup>) stretches.

- Mass Spectrometry (HRMS): Exact mass calculation (C6H7NO4) requires resolving power >20,000 to distinguish isotopic peaks .

Methodological Tip:

Use deuterated DMSO for solubility and to observe the carboxylic proton in NMR.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation ( recommends airflow >0.5 m/s).

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Spill Management: Absorb with inert materials (e.g., sand) and avoid water to prevent dispersion .

Contradiction Note:

While lacks specific exposure limits, assume OSHA guidelines for acetic acid derivatives (15 mg/m<sup>3</sup> TWA).

Advanced: How can regioselectivity challenges in oxazole functionalization be addressed during synthesis?

Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the oxazole ring. Strategies include:

- Directed Metalation: Use organometallic reagents (e.g., LDA) at −78°C to direct substitution to the 5-position.

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Computational Modeling: DFT calculations predict electron density distribution to guide reagent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.